REACTION_CXSMILES
|
ClCC([NH:5][C:6](C)(C)[CH2:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)=O.NC(N)=S.[C:20](O)(=O)[CH3:21]>CCO>[CH3:10][C:9]1[C:20]([CH3:21])=[N:5][CH:6]=[CH:7][C:8]=1[CH2:13][CH2:12][NH2:11]
|
Name
|
260B
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC(CC1=CC=NC=C1)(C)C
|
Name
|
|
Quantity
|
524 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solid that separated out
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with EtOAc (2×25 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. and basified with 2N NaOH
|
Type
|
EXTRACTION
|
Details
|
The sodium hydroxide layer was re-extracted with EtOAc (2×25 mL)
|
Type
|
WASH
|
Details
|
washed with water (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=CC1CCN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |